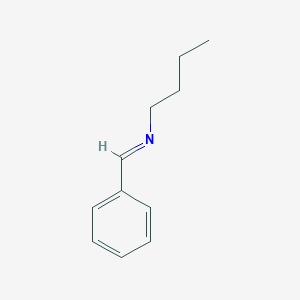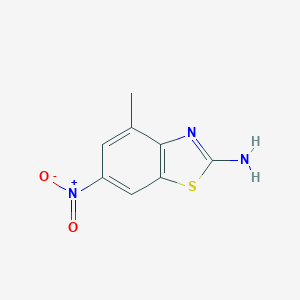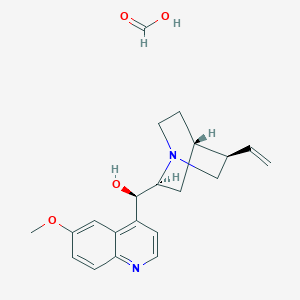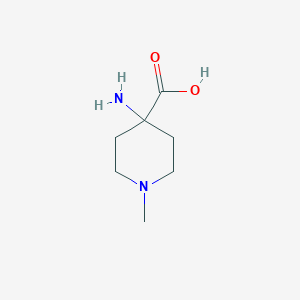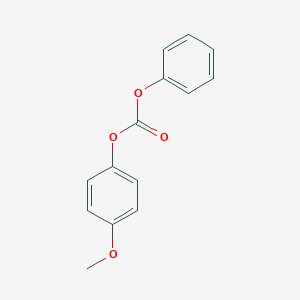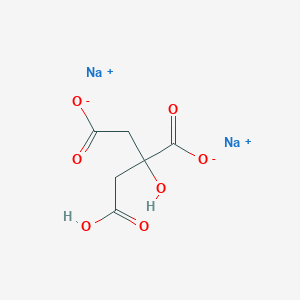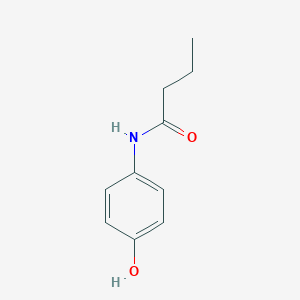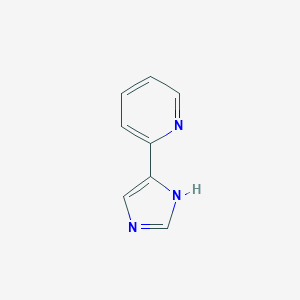
2-chloro-4-methoxy-1H-Benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-chloro-4-methoxy-1H-Benzimidazole is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is not directly studied in the provided papers, but its structural relatives have been extensively analyzed. Benzimidazole derivatives are known for their diverse biological activities and are of significant interest in medicinal chemistry.
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the formation of the benzimidazole core followed by functionalization at specific positions on the ring. Although the exact synthesis of this compound is not detailed in the provided papers, similar compounds have been synthesized and studied. For instance, the synthesis of 1-Methyl-2-(2′-hydroxy-4′-methoxyphenyl)benzimidazole has been reported, which shares the methoxy functional group at a similar position on the benzimidazole ring .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. The structural studies of related compounds, such as 2-chloromethyl-1H-benzimidazole hydrochloride, have been performed using X-ray crystallography, revealing that it crystallizes in a monoclinic space group with specific cell parameters . The molecular structure is further analyzed using various spectroscopic methods and theoretical calculations, such as DFT, to understand the electronic transitions and molecular orbitals .
Chemical Reactions Analysis
The chemical reactivity of benzimidazole derivatives can be inferred from their molecular orbital studies. The frontier molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial in determining how these compounds participate in chemical reactions. The HOMO-LUMO analysis provides insights into the charge transfer within the molecule, which is essential for understanding its reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be deduced from their structural and spectroscopic studies. The intermolecular hydrogen bonding and π-π interactions play a significant role in stabilizing the crystal structure of these compounds . The vibrational frequencies obtained from FT-IR spectroscopy, along with NMR chemical shifts, help in understanding the electronic environment of the atoms within the molecule. These properties are crucial for predicting the behavior of these compounds in different environments and their potential biological activities .
Scientific Research Applications
Benzimidazole Fungicides and Anticancer Agents
Benzimidazoles, including derivatives like 2-chloro-4-methoxy-1H-Benzimidazole, have found extensive use in agriculture and veterinary medicine as fungicides and anthelmintic drugs. These compounds act as specific inhibitors of microtubule assembly by binding to the tubulin molecule, a mechanism pivotal for their antifungal and potential anticancer applications. The role of benzimidazoles in fungal cell biology and molecular genetics highlights their utility in studying tubulin structure and the organization and function of microtubules. This research has implications for understanding the benzimidazole binding site on tubulin molecules and its significance in microtubule assembly, offering insights into their broader biological impacts and potential therapeutic uses beyond their primary application in agriculture (L. C. Davidse, 1986).
DNA Binding and Radioprotection
This compound derivatives, such as those related to the synthetic dye Hoechst 33258, exhibit strong binding to the minor groove of double-stranded B-DNA, particularly at AT-rich sequences. This binding specificity has leveraged these compounds in various scientific applications, including fluorescent DNA staining for chromosome and nuclear analysis in plant cell biology. Furthermore, Hoechst derivatives have been explored for their potential uses as radioprotectors and topoisomerase inhibitors, indicating a broad spectrum of scientific applications that extend from basic research tools to therapeutic agents (U. Issar & R. Kakkar, 2013).
Pharmaceutical Impurities and Novel Synthesis
The synthesis and understanding of pharmaceutical impurities related to proton pump inhibitors like omeprazole, which shares a benzimidazole core, underscore the importance of benzimidazoles in pharmaceutical research. The novel synthesis methods and analysis of pharmaceutical impurities provide valuable insights into the development and optimization of benzimidazole-based medications. This research contributes to the pharmaceutical industry by offering strategies to enhance the yield and purity of drug formulations, thereby improving their efficacy and safety profiles (S. Saini et al., 2019).
Mechanism of Action
Target of Action
The primary targets of 2-Chloro-4-Methoxy-1H-Benzimidazole are likely to be various enzymes and proteins within the cell . Benzimidazole derivatives are structural analogs of naturally occurring nucleotides, allowing them to interact easily with biopolymers in living systems . They compete with purines, an integral part of bacterial strain, resulting in inhibition of bacterial nucleic acids and protein synthesis .
Mode of Action
The compound interacts with its targets primarily through nucleophilic substitution and free radical reactions . The benzimidazole ring system is resonance-stabilized, which allows it to participate in these reactions . The compound can undergo reactions at the benzylic position, which are important for synthesis problems . These reactions include free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involved in the synthesis of nucleic acids and proteins . By competing with purines, the compound can inhibit these pathways, disrupting the normal functioning of the cell . This can lead to a wide range of downstream effects, including the inhibition of bacterial growth .
Pharmacokinetics
Benzimidazole derivatives are known to have good bioavailability and stability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied in more detail to fully understand their impact on its bioavailability.
Result of Action
The result of the compound’s action is the inhibition of bacterial nucleic acids and protein synthesis . This can lead to the death of the bacterial cell, making the compound potentially useful as an antibacterial agent . In addition, some benzimidazole derivatives have been found to have anti-inflammatory effects, suggesting that this compound may also have similar properties .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other halogens can affect the rate of reaction due to differences in electronegativity . Furthermore, the compound’s activity may be affected by the specific conditions within the cell, such as pH and the presence of other molecules
properties
IUPAC Name |
2-chloro-4-methoxy-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-12-6-4-2-3-5-7(6)11-8(9)10-5/h2-4H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIACANWMZXUKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10559296 |
Source


|
| Record name | 2-Chloro-4-methoxy-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10559296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15965-58-9 |
Source


|
| Record name | 2-Chloro-4-methoxy-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10559296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[azetidine-2,9'-fluoren]-4-one, 3-ethyl-1,3-diphenyl-](/img/structure/B93791.png)
